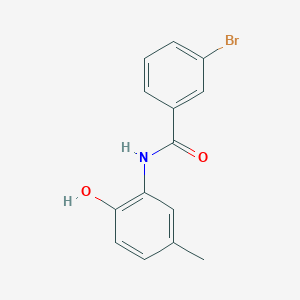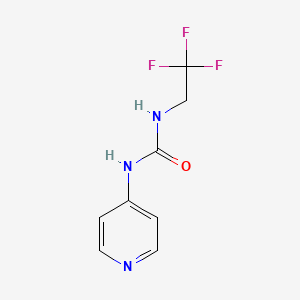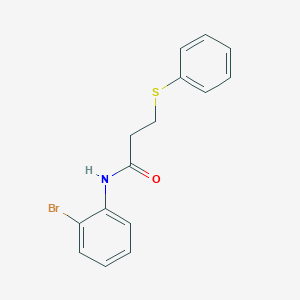![molecular formula C15H21N5S B5813922 4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B5813922.png)
4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions:
Thione Formation: The final step involves the conversion of the triazole derivative to its thione form using sulfurizing agents such as Lawesson’s reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydrocarbon.
Substitution: The aromatic ring and the piperazine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, hydrocarbons
Substitution Products: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity, and this compound could be explored for its potential as an antibacterial or antifungal agent.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which 4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione exerts its effects depends on its interaction with molecular targets. These targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
3-(4-Methylpiperazin-1-ylmethyl)-1H-1,2,4-triazole: A derivative with a similar piperazine substitution.
4-Phenyl-1H-1,2,4-triazole-5-thione: A compound with a phenyl group instead of the 3-methylphenyl group.
Uniqueness
4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is unique due to the presence of both the 3-methylphenyl and 4-methylpiperazin-1-ylmethyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5S/c1-12-4-3-5-13(10-12)20-14(16-17-15(20)21)11-19-8-6-18(2)7-9-19/h3-5,10H,6-9,11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCYPJWVEZTLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{3-[(4-METHOXYPHENOXY)METHYL]PHENYL}[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5813841.png)
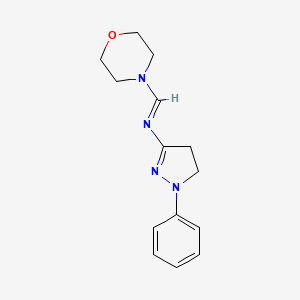
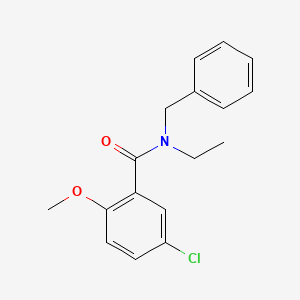
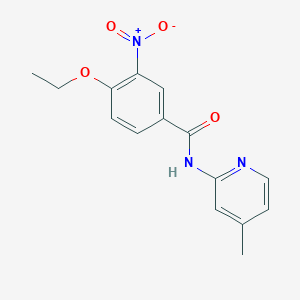
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
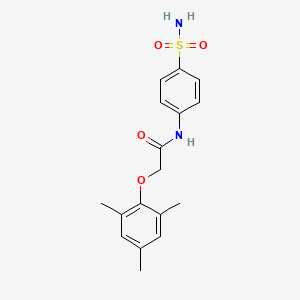
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![2-(4-chlorophenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B5813890.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5813900.png)
![3-[(6-Hydroxy-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoic acid](/img/structure/B5813909.png)
